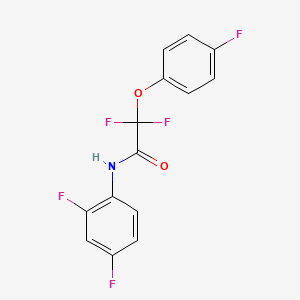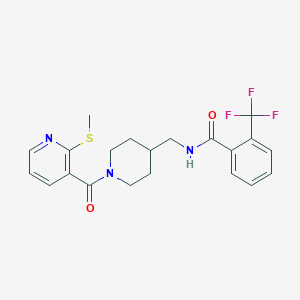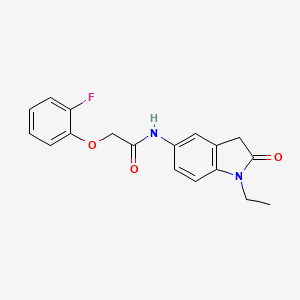![molecular formula C20H17BrN2O4S B2700295 7-bromo-2-(2,3-dimethoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 902941-82-6](/img/structure/B2700295.png)
7-bromo-2-(2,3-dimethoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of chromeno[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocycles are key structures in many natural products and pharmaceuticals . The compound also contains bromo, methoxy, and thione functional groups, which can significantly affect its chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromeno[2,3-d]pyrimidine core, with the various substituents attached at the specified positions. The presence of these substituents would likely result in a complex three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, solubility, melting point, boiling point, and reactivity can all be influenced by the presence and arrangement of different functional groups .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has identified derivatives of chromenone and pyrimidine as potential antimicrobial agents. For instance, derivatives of 4-(4-acetylphenyl)-3-hydroxy-2H-chromen-2-one have shown high antimicrobial activity, indicating the importance of further research in this area. These findings suggest that similar compounds, including the specified 7-bromo-2-(2,3-dimethoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, could also exhibit significant antimicrobial properties and could be explored for their potential applications in developing new antimicrobial agents (Rusnak et al., 2019).
Applications in Synthesis of Heterocyclic Compounds
This compound belongs to a class that has been utilized in the synthesis of a variety of heterocyclic compounds, which are of significant interest in pharmaceutical research. For example, chromenopyrimidine derivatives have been used as scaffolds for the development of new drugs with potential anti-inflammatory and analgesic properties. This suggests that this compound could serve as a precursor in synthesizing novel therapeutic agents (Abu‐Hashem et al., 2020).
Anticancer Applications
Compounds with structural similarities to the specified chemical have been explored for their potential anticancer activities. For instance, derivatives of chromenopyrimidine have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, suggesting that compounds like this compound could also have applications in cancer research and therapy development (Sherif & Yossef, 2013).
Applications in Material Science
In addition to their medicinal applications, compounds from this class have also been explored for their potential applications in material science, such as in the development of new chemosensors. This indicates a broader scope of research and application that could include the investigation of this compound in similar domains (Jamasbi et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Eigenschaften
IUPAC Name |
7-bromo-2-(2,3-dimethoxyphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4S/c1-24-14-6-4-5-12(17(14)26-3)18-22-19-13(20(28)23-18)8-10-7-11(21)9-15(25-2)16(10)27-19/h4-7,9H,8H2,1-3H3,(H,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVDVYRFABMANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B2700214.png)
![4-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiadiazole-5-carboxamide](/img/structure/B2700215.png)
![6-Chloro-2-methyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B2700216.png)
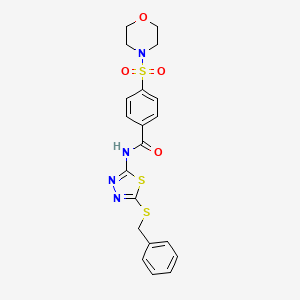
![4-[4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2700218.png)
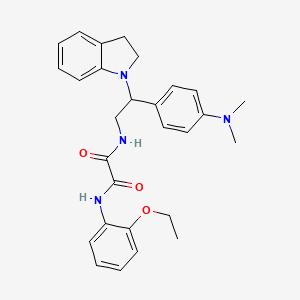
![6-chloro-N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B2700222.png)
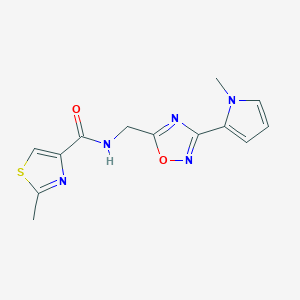
![Methyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2700226.png)

